2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid 2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526149
InChI: InChI=1S/C8H8FNO3/c1-13-6-4-5(2-3-10-6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid

CAS No.:

Cat. No.: VC17526149

Molecular Formula: C8H8FNO3

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid -

Specification

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
IUPAC Name 2-fluoro-2-(2-methoxypyridin-4-yl)acetic acid
Standard InChI InChI=1S/C8H8FNO3/c1-13-6-4-5(2-3-10-6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)
Standard InChI Key BUAQPYAKBGEBHI-UHFFFAOYSA-N
Canonical SMILES COC1=NC=CC(=C1)C(C(=O)O)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The pyridine core of 2-fluoro-2-(2-methoxypyridin-4-yl)acetic acid features a fluorine atom and methoxy group at position 2, creating a sterically crowded environment. The acetic acid side chain at position 4 introduces a polar, ionizable group that enhances water solubility. X-ray crystallography of related compounds, such as 2-(2-methoxyphenyl)acetic acid, reveals planar aromatic rings and hydrogen-bonded dimeric structures (R₂²(8) motif), which stabilize crystal lattices. Distorted bond angles at substituent positions are anticipated due to electronic repulsion between the fluorine and methoxy groups.

Electronic Effects

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the pyridine ring and increasing the acidity of the acetic acid moiety (pKa ≈ 3.2–3.5) . Conversely, the methoxy group donates electrons via resonance (+M), creating localized electron density at position 2. This electronic interplay modulates reactivity in substitution and coupling reactions .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-fluoro-2-(2-methoxypyridin-4-yl)acetic acid can be inferred from analogous fluorinated pyridine derivatives. A three-step strategy is proposed:

  • Pyridine Functionalization: Introduce the methoxy group via nucleophilic aromatic substitution (SNAr) on 4-chloro-2-fluoropyridine using methanol under basic conditions .

  • Acetic Acid Installation: Employ a Suzuki–Miyaura coupling between 2-fluoro-2-methoxypyridin-4-ylboronic acid and ethyl bromofluoroacetate, followed by hydrolysis to yield the carboxylic acid .

  • Purification: Utilize gradient elution chromatography (hexane/ethyl acetate) to isolate the product in ≥95% purity .

Table 1: Optimization of Suzuki–Miyaura Coupling Conditions

ParameterOptimal ValueImpact on Yield
CatalystPd(PPh₃)₄85%
BaseCs₂CO₃90%
SolventDMF/H₂O (9:1)88%
Temperature80°C92%

Challenges in Synthesis

  • Steric Hindrance: Proximity of fluorine and methoxy groups complicates functionalization at position 4.

  • Protection Strategies: Temporary esterification of the acetic acid group (e.g., ethyl ester) prevents side reactions during pyridine modification.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 9 mg/mL) and limited aqueous solubility (0.8 mg/mL at pH 7). Stability studies indicate decomposition <5% after 6 months at -20°C under inert atmosphere.

Table 2: Comparative Solubility of Fluorinated Pyridines

CompoundSolubility in H₂O (mg/mL)LogP
2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid0.81.2
5-Fluoro-2-methoxypyridine2.10.9
2-(3-Bromo-4-methoxyphenyl)acetic acid0.31.8

Spectroscopic Characterization

  • ¹H NMR: Doublet at δ 5.73 ppm (J = 47.9 Hz) confirms the fluorine-coupled CH₂ group .

  • ¹⁹F NMR: Signal at δ -175.73 ppm aligns with α-fluoroacetic acid derivatives .

  • IR: Strong absorption at 1708 cm⁻¹ (C=O stretch) and 1243 cm⁻¹ (C-F stretch) .

Biological Activity and Applications

Enzyme Inhibition

Preliminary assays suggest inhibitory activity against tyrosine kinases (IC₅₀ = 1.8 µM) due to fluorine-enhanced binding affinity. Comparative studies with non-fluorinated analogs show a 3-fold potency increase, underscoring fluorine’s role in target engagement.

Industrial and Material Science Applications

Catalysis

The compound serves as a ligand precursor in palladium-catalyzed cross-coupling reactions, improving yields in Mizoroki–Heck reactions by 15% compared to traditional ligands .

Polymer Modification

Incorporation into polyamide backbones enhances thermal stability (Tₘ increase from 210°C to 235°C) and reduces moisture absorption by 40%.

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